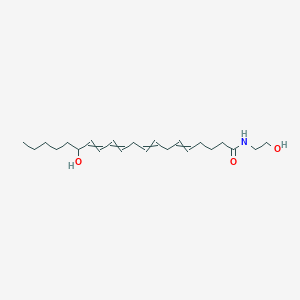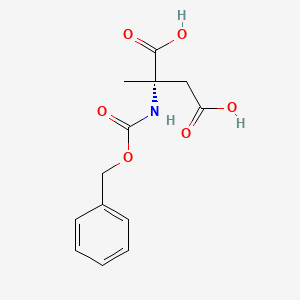
Cbz-alpha-methyl-L-Asp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-alpha-methyl-L-Asp, also known as carboxybenzyl-alpha-methyl-L-aspartate, is a derivative of the amino acid aspartic acid. It is commonly used in peptide synthesis as a protecting group for the amino group, preventing unwanted side reactions during the synthesis process. The carboxybenzyl group can be removed under mild conditions, making it a versatile tool in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cbz-alpha-methyl-L-Asp typically involves the protection of the amino group of alpha-methyl-L-aspartic acid with a carboxybenzyl group. This can be achieved by reacting alpha-methyl-L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: Cbz-alpha-methyl-L-Asp undergoes various chemical reactions, including:
Hydrogenation: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The protected amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in peptide coupling reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd-C, H2 gas, methanol or ethanol as solvent.
Substitution: Nucleophiles such as amines or alcohols, organic solvents like dichloromethane.
Coupling Reactions: Dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC), solvents like dimethylformamide (DMF).
Major Products:
Hydrogenation: Removal of the carboxybenzyl group, yielding alpha-methyl-L-aspartic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Coupling Reactions: Formation of peptide bonds, resulting in dipeptides or longer peptide chains.
科学研究应用
Cbz-alpha-methyl-L-Asp is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group in peptide synthesis, it allows for the selective protection and deprotection of amino groups.
Biology: Used in the synthesis of peptides and proteins for studying biological processes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications.
作用机制
The primary mechanism of action of Cbz-alpha-methyl-L-Asp involves the protection of the amino group through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. The carboxybenzyl group can be selectively removed by catalytic hydrogenation, restoring the free amino group for further reactions.
相似化合物的比较
Cbz-alpha-methyl-L-Asp is similar to other carbamate-protected amino acids such as:
Cbz-glycine: Used for protecting the amino group of glycine.
Cbz-alanine: Used for protecting the amino group of alanine.
Fmoc-alpha-methyl-L-Asp: Another protecting group for alpha-methyl-L-aspartic acid, which can be removed under basic conditions.
Uniqueness: this compound is unique due to its specific use in protecting the amino group of alpha-methyl-L-aspartic acid. The carboxybenzyl group provides stability and can be removed under mild conditions, making it a valuable tool in peptide synthesis.
属性
分子式 |
C13H15NO6 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(11(17)18,7-10(15)16)14-12(19)20-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t13-/m0/s1 |
InChI 键 |
OOJJMGMHMDEKLU-ZDUSSCGKSA-N |
手性 SMILES |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethyl-[1,1'-binaphthalene]-4,4(3H)-diamine](/img/structure/B13392691.png)
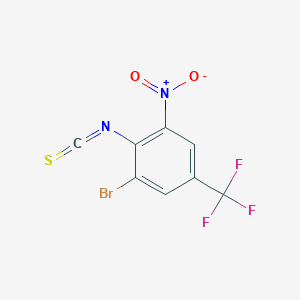
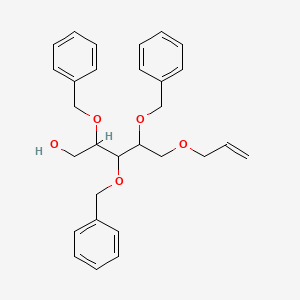
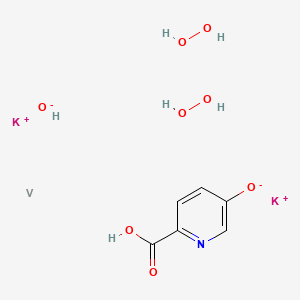
![[(2S,5R)-5-aminooxan-2-yl]methanol hydrochloride](/img/structure/B13392709.png)
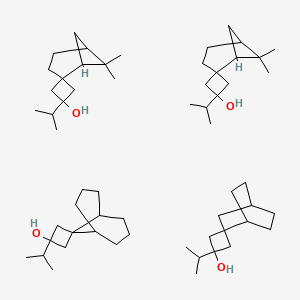
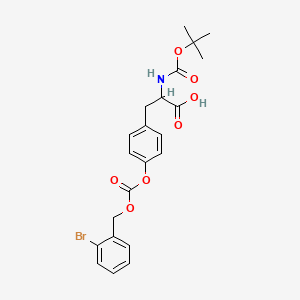
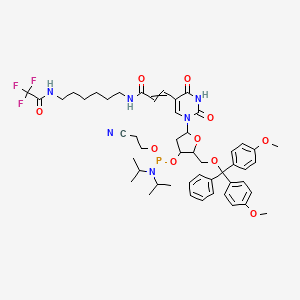

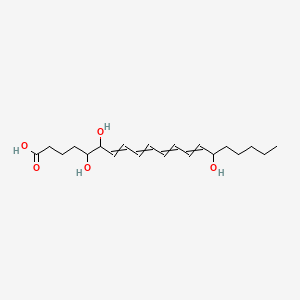
![[3,4,5-tribenzoyloxy-6-[N-[4-(trifluoromethyl)phenyl]-C-[[4-(trifluoromethyl)phenyl]methylsulfanyl]carbonimidoyl]oxyoxan-2-yl]methyl benzoate](/img/structure/B13392739.png)
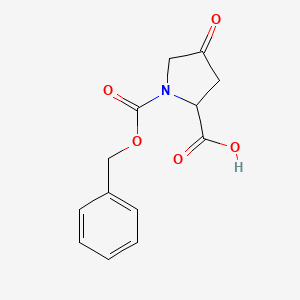
![2-[4-[3-(1-naphthalen-1-ylethylamino)pyrrolidin-1-yl]phenyl]acetic acid](/img/structure/B13392755.png)
